Cas no 1443327-97-6 (Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-)

Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel, is a chiral compound with significant applications in organic synthesis. This enantiopure compound offers enhanced reactivity and selectivity, making it an ideal building block for the synthesis of chiral molecules. Its unique configuration ensures consistent performance in reactions, contributing to the development of advanced pharmaceuticals and fine chemicals.
Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- structure
1443327-97-6 structure
Product name:Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-
CAS No:1443327-97-6
MF:C14H20O2
Molecular Weight:220.307404518127
MDL:MFCD11520954
CID:5160563

Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- 化学的及び物理的性質

名前と識別子

    • Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-
    • MDL: MFCD11520954
    • インチ: 1S/C14H20O2/c1-9-7-11(8-10(2)14(9)16-3)12-5-4-6-13(12)15/h7-8,12-13,15H,4-6H2,1-3H3/t12-,13+/m0/s1
    • InChIKey: DKEKQEMXOJDNKC-QWHCGFSZSA-N
    • SMILES: [C@@H]1(O)CCC[C@H]1C1=CC(C)=C(OC)C(C)=C1

Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
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AB426900-1 g
trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol
1443327-97-6
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€594.40 2023-04-23
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trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol; .
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AB426900-5 g
trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol
1443327-97-6
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abcr
AB426900-5g
trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol
1443327-97-6
5g
€1373.40 2023-09-04

Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- 関連文献

Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-に関する追加情報

Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- (CAS No. 1443327-97-6): A Comprehensive Overview in Modern Chemical Research

The compound Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-, identified by its CAS number 1443327-97-6, represents a fascinating molecule with significant implications in the field of pharmaceutical chemistry and chemical biology. This chiral alcohol, featuring a cyclopentyl backbone coupled with a substituted aromatic ring, has garnered attention due to its unique structural and functional properties. The presence of the (1R,2S)-rel configuration suggests a specific stereochemical arrangement that may influence its biological activity and reactivity.

In recent years, the study of stereoisomers has become increasingly important in drug discovery and development. The precise stereochemistry of a molecule can dramatically affect its pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy. The compound Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- exemplifies this principle, as its specific configuration may confer unique interactions with biological targets. This has led to its exploration in various research settings, particularly in the development of novel therapeutic agents.

The aromatic ring in this compound is substituted with both methoxy and dimethyl groups at the 3 and 5 positions, respectively. This substitution pattern creates a molecule with potential for diverse electronic properties and binding capabilities. The methoxy group can participate in hydrogen bonding interactions, while the dimethyl groups can influence the steric environment around the aromatic ring. These features make the compound a valuable scaffold for designing molecules with tailored biological activities.

Recent studies have highlighted the importance of molecular diversity in drug discovery libraries. Compounds like Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- contribute to this diversity by offering unique structural motifs that can be explored for their biological potential. Researchers have been particularly interested in its potential as a building block for more complex molecules or as a lead compound for further optimization.

The synthesis of such chiral compounds often presents significant challenges due to the need for high enantioselectivity. Advanced synthetic methodologies have been developed to achieve the desired stereochemical purity. For instance, asymmetric hydrogenation and enzymatic resolution techniques have been employed to construct the (1R,2S)-rel configuration of this compound efficiently. These synthetic advances have made it more feasible to explore the biological significance of such molecules.

In the realm of drug discovery, virtual screening and high-throughput screening (HTS) have become indispensable tools for identifying potential lead compounds. The structural features of Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel- make it an attractive candidate for these approaches. Its unique combination of functional groups suggests that it may interact with a variety of biological targets. Computational studies have been used to predict possible binding modes and affinity profiles for this compound.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural framework may also be relevant in materials science and chemical biology research. For example, derivatives of this compound could serve as probes or tools to study enzyme mechanisms or cellular processes. The ability to modulate specific interactions through structural changes offers a powerful approach to understanding biological systems at a molecular level.

As research continues to evolve,the importance of interdisciplinary collaboration cannot be overstated. Chemists working alongside biologists and computer scientists can accelerate the discovery process by integrating experimental data with computational models. The study of compounds like Cyclopentanol,2-(4-methoxy-3,5-dimethylphenyl)-,(1R,2S)-rel benefits from such collaborations,as they provide insights into both synthetic feasibility and biological relevance.

The future directions for research on this compound are promising。Further investigations into its pharmacological properties are warranted,including studies on its interaction with target proteins and potential therapeutic effects。Additionally,exploring synthetic modifications could lead to new derivatives with enhanced properties or novel applications。

In conclusion,Cyclopentanol,2-(4-methoxy-3,5-dimethylphenyl)-,(1R,2S)-rel (CAS No. 1443327-97-6) is a structurally interesting molecule with significant potential in modern chemical research。Its unique stereochemistry、functional groups、and diverse applications make it a valuable subject for further exploration。As our understanding of molecular interactions continues to grow,compounds like this will undoubtedly play an important role in advancing scientific knowledge and developing new technologies。

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Amadis Chemical Company Limited
(CAS:1443327-97-6)Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-
A1175668
Purity:99%
はかる:1g
Price ($):961.0